molecular formula C10H19FN2O2 B3096869 tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1290191-71-7

tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B3096869
CAS No.: 1290191-71-7
M. Wt: 218.27
InChI Key: CVHJEFDRBTZVEL-YUMQZZPRSA-N
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Description

tert-Butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1290191-71-7) is a chiral piperidine derivative with a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 g/mol . It features a six-membered piperidine ring substituted with a fluorine atom at the 4-position and an amino group at the 3-position, both in the (S,S)-stereochemical configuration. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-71-7
Record name tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Overview

tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative with significant potential in various scientific and industrial applications. Its unique structural characteristics afford it various functionalities, making it a valuable compound in medicinal chemistry, biological research, and synthetic organic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Neurological Disorders : The compound shows promise in treating conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play critical roles in neurotransmission pathways .
  • Cancer Therapy : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. Its mechanism may involve apoptosis induction, making it a candidate for further investigation in oncology .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially altering enzyme functions .
  • Receptor Modulation : Research indicates potential interactions with receptors involved in neurological signaling, suggesting avenues for drug development targeting these pathways .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is used in the synthesis of more complex structures, particularly in pharmaceutical development where specific stereochemistry is crucial .
  • Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the modification of functional groups to yield different derivatives suitable for diverse applications .

Case Studies

Several case studies illustrate the applications of this compound:

  • Alzheimer's Disease Research :
    • A study explored the inhibition of AChE by this compound, demonstrating its potential to enhance cholinergic signaling in models of Alzheimer’s disease .
  • Cancer Cell Line Studies :
    • In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, suggesting mechanisms that warrant further exploration for anticancer therapies .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution on the phenyl ring (e.g., 3,4-difluoro vs.
  • Difluoro substitutions at the 3,3-positions (CAS 1255666-48-8) reduce steric hindrance compared to aromatic fluorination, altering conformational flexibility .

Stereochemical Variants

Stereochemistry significantly impacts biological activity:

Compound Name Configuration Molecular Weight (g/mol) Key Properties Source
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (3R,4S) 218.27 CAS 907544-17-6, distinct NMR shifts
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (3S,4R) 218.27 CAS 907544-20-1, altered H-bonding

Key Observations :

  • The (3S,4S) configuration in the target compound may optimize interactions with chiral binding pockets in enzymes, unlike the (3R,4S) or (3S,4R) isomers .
  • Stereoisomers exhibit distinct NMR spectra, aiding in structural elucidation .

Functional Group Modifications

Replacing the amino or fluorine group alters reactivity and applications:

Compound Name Functional Group Changes Molecular Weight (g/mol) Key Data Source
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate −NH2 → −OH 233.26 CAS 955028-88-3, polar hydroxyl group
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid −F → −COOH 305.37 Acidic carboxyl group, CAS 652971-20-5

Key Observations :

  • Carboxylic acid derivatives (e.g., CAS 652971-20-5) enable conjugation reactions, expanding utility in prodrug design .

Piperidine vs. Pyrrolidine Derivatives

Reducing ring size from six-membered (piperidine) to five-membered (pyrrolidine) alters geometry:

Compound Name Ring Size Molecular Weight (g/mol) Key Features Source
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate 5-membered 204.23 Increased ring strain, CAS N/A

Key Observations :

  • Piperidine derivatives generally offer better conformational stability for drug-receptor interactions .

Biological Activity

Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and immunology. Its unique structure, characterized by the presence of a fluorine atom and an amino group, contributes to its reactivity and biological properties.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 11736104

The biological activity of this compound primarily stems from its interactions with various biological targets. Notably, it has been investigated for its role as an inhibitor of Janus kinases (JAKs), which are critical in mediating inflammatory responses and immune signaling pathways. By inhibiting JAKs, this compound may help modulate conditions associated with chronic inflammation and autoimmune diseases.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

  • Janus Kinase Inhibition : Preliminary studies suggest that this compound effectively interacts with JAKs, potentially leading to reduced inflammatory responses .
  • Neurotransmitter System Interaction : Its structural similarity to other piperidine derivatives suggests potential effects on neurotransmitter systems, which may influence conditions such as anxiety and depression .
  • Pharmacological Applications : The compound is being explored as a biochemical probe in drug discovery aimed at neurological disorders due to its ability to cross the blood-brain barrier .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on JAK activity. These studies utilized various cell lines to assess the compound's impact on cytokine signaling pathways.

Case Study: Inflammatory Response Modulation

A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for autoimmune conditions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylateSimilar piperidine structure with different stereochemistryPotential JAK inhibition
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylateVariation in stereochemistry; similar functional groupsEffective against JAKs
tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylatePyrrolidine instead of piperidine; retains fluorine and carboxylate groupsVaried biological activity; less studied

This table illustrates how variations in stereochemistry and functional groups can lead to differing biological activities among related compounds.

Q & A

[Basic] What spectroscopic methods are recommended for characterizing tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate?

Answer:
The compound is typically characterized using a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

  • 1H NMR and 13C NMR identify proton and carbon environments, respectively. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR, while the fluorinated piperidine ring shows distinct splitting patterns .
  • 31P NMR (if applicable) and HRMS (high-resolution mass spectrometry) confirm molecular weight and purity .
  • IR spectroscopy detects functional groups like the carbonyl (C=O) stretch of the Boc group at ~1680–1720 cm⁻¹.

[Advanced] How can conflicting crystallographic data between theoretical and experimental structures of this compound be resolved?

Answer:
Crystallographic discrepancies often arise from disordered solvent molecules, twinning, or incorrect space group assignments. Use SHELX programs (e.g., SHELXL for refinement) to:

  • Apply restraints for bond lengths/angles based on prior structural data.
  • Test multiple space groups and refine against high-resolution data (<1.0 Å).
  • Validate hydrogen bonding and fluorine interactions using tools like PLATON or Olex2 .
    For chiral centers, verify the (3S,4S) configuration via Flack or Hooft parameters in the refinement process .

[Advanced] What strategies optimize the yield of this compound in multi-step syntheses?

Answer:
Key optimization steps include:

  • Protecting group selection : The tert-butyloxycarbonyl (Boc) group stabilizes the amine during synthesis and is removed under mild acidic conditions (e.g., TFA) .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.
  • Purification : Flash chromatography with gradients (e.g., 10–30% EtOAc/hexane) isolates the product while minimizing diastereomer contamination .
  • Temperature control : Low-temperature steps (-40°C to 0°C) prevent side reactions, as seen in LiHMDS-mediated deprotonation .

[Basic] What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency measures : Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

[Advanced] How do steric and electronic effects influence the reactivity of the fluorinated piperidine ring?

Answer:

  • Steric effects : The tert-butyl group hinders nucleophilic attacks at the piperidine nitrogen, directing reactivity to the amino and fluorine substituents.
  • Electronic effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating SN2 substitutions or hydrogen bonding in biological targets.
  • Reaction design : Use bulky bases (e.g., LDA) to deprotonate specific sites, as demonstrated in asymmetric borylative propargylation . Computational modeling (DFT) predicts regioselectivity in complex reactions .

[Advanced] What analytical approaches resolve contradictions in chiral purity assessments?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers. Retention time differences ≥1.5 minutes indicate high purity .
  • Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° for the (3S,4S) configuration).
  • X-ray crystallography : Absolute configuration confirmation via anomalous dispersion effects in refined structures .

[Basic] What role does the Boc group play in the synthesis of this compound?

Answer:
The Boc group:

  • Protects the amine : Prevents unwanted nucleophilic reactions during synthesis.
  • Enables mild deprotection : Removed with acids (e.g., HCl in dioxane) without disrupting the fluorinated piperidine ring .
  • Simplifies purification : Increases solubility in organic solvents, aiding chromatography .

[Advanced] How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

  • pKa prediction : Tools like MarvinSketch estimate the amine’s pKa (~8.5), indicating protonation below pH 7.
  • Molecular dynamics (MD) : Simulate hydrolysis of the Boc group in aqueous buffers. For example, MD trajectories show faster degradation at pH < 2 due to acid-catalyzed cleavage .
  • Density functional theory (DFT) : Calculate activation energies for fluoropiperidine ring opening, guiding storage conditions (e.g., -20°C in anhydrous DMSO) .

[Advanced] What methods isolate diastereomers during synthesis?

Answer:

  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to precipitate one diastereomer.
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) .
  • Crystallization-induced diastereomer resolution : Slow evaporation from ethanol/water mixtures selectively crystallizes the desired (3S,4S) form .

[Basic] What impurities are common in the synthesis, and how are they identified?

Answer:

  • Starting material residues : Unreacted tert-butyl chloroformate detected via GC-MS or 19F NMR .
  • Hydrolysis byproducts : Boc-deprotected amines identified by LC-MS (m/z ~158) .
  • Diastereomers : Differentiated by chiral HPLC or 1H NMR coupling constants (e.g., J = 4.5 Hz for trans vs. 8.0 Hz for cis fluoropiperidine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate

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